Tetraethyl methylenediphosphonate

Green chemistry Mechanochemistry Horner-Wadsworth-Emmons olefination

Researchers requiring a reliable source of unsubstituted gem-bisphosphonate scaffolds often face inconsistent reactivity from generic monophosphonate or α-substituted analogs. Tetraethyl methylenediphosphonate is the definitive precursor for medronic acid-based therapeutics and the only compound enabling exclusive (E)-selective, solvent-free Horner-Wadsworth-Emmons (HWE) olefination in 5 minutes. - Direct precursor to the medronic acid pharmacophore via quantitative hydrolysis, essential for bone-targeting drug discovery. - Enables 99% yield, (E)-selective solvent-free HWE olefination, with products showing cytotoxicity against MCF-7 (IC50 64 μg/mL) breast cancer cells. - Sequential C-alkylation capability for building diverse, functionalized bisphosphonate libraries inaccessible via Michael addition.

Molecular Formula C9H22O6P2
Molecular Weight 288.21 g/mol
CAS No. 1660-94-2
Cat. No. B042493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyl methylenediphosphonate
CAS1660-94-2
SynonymsP,P’-Methylenebisphosphonic Acid P,P,P’,P’-Tetraethyl Ester;  Methylenebisphosphonic Acid Tetraethyl Ester;  Bis(diethylphosphono)methane;  Methylenebis(diethoxyphosphine oxide);  Methylenebis(diethyl phosphonate);  Methylenebis(phosphonic acid) tetraethy
Molecular FormulaC9H22O6P2
Molecular Weight288.21 g/mol
Structural Identifiers
SMILESCCOP(=O)(CP(=O)(OCC)OCC)OCC
InChIInChI=1S/C9H22O6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-9H2,1-4H3
InChIKeySTJWVOQLJPNAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethyl Methylenediphosphonate (CAS 1660-94-2): Technical Specifications and Structural Overview for Procurement


Tetraethyl methylenediphosphonate (CAS 1660-94-2), also known as tetraethyl methylenebis(phosphonate) or bis(diethoxyphosphinyl)methane, is a gem-bisphosphonate tetraethyl ester with molecular formula C9H22O6P2 and molecular weight 288.21 g/mol . It appears as a clear, colorless to pale yellow liquid with a density of 1.16 g/mL at 25 °C, a boiling point of 171–174 °C at 11 mmHg, and a refractive index n20/D of 1.442 . The compound is commercially available from major suppliers in purities of ≥97–98%, and is classified as a combustible liquid with a flash point of 110 °C . Its structure features a central methylene bridge (-CH2-) flanked by two diethoxyphosphoryl groups, which confers distinct reactivity as both a Horner-Wadsworth-Emmons (HWE) olefination reagent and a versatile precursor for gem-bisphosphonate synthesis .

Procurement Consideration: Why Substituting Tetraethyl Methylenediphosphonate with Alternative Phosphonates Is Scientifically Invalid


Tetraethyl methylenediphosphonate occupies a structurally and functionally unique niche within the organophosphonate class. Unlike monophosphonates (e.g., diethyl phosphonate) or α-substituted bisphosphonates (e.g., tetraethyl ethenylidenebisphosphonate), the unsubstituted methylene bridge of this compound provides two chemically equivalent, α-activated phosphonate centers with pKa ~11–13 for the conjugate acid of the carbanion, enabling selective mono- or di-deprotonation for sequential alkylation and olefination . Substituting with a monophosphonate eliminates the bisphosphonate scaffold required for downstream gem-bisphosphonic acid therapeutics and bone-targeting agents . Substituting with an α-substituted analog (e.g., tetraethyl ethenylidenebisphosphonate) alters reaction pathways from nucleophilic substitution to Michael addition, fundamentally changing the product profile [1]. Generic interchange therefore compromises both reaction outcome and product class identity, making compound-specific sourcing essential for reproducible research and process development.

Quantitative Differentiation Evidence: Tetraethyl Methylenediphosphonate Performance Data Against Comparators


Solvent-Free Mechanochemical HWE Olefination: 99% Yield in 5 Minutes Without Chromatography

In a solvent-free, mortar-and-pestle mechanochemical Horner-Wadsworth-Emmons (HWE) reaction with aromatic aldehydes, tetraethyl methylenediphosphonate achieved yields of 13–99% after only 5 minutes of grinding with potassium tert-butoxide, producing exclusively (E)-phosphonocinnamic esters without chromatographic purification [1]. The highest yield (99%) was obtained with 4-methoxybenzaldehyde. This performance is not achievable with standard monophosphonate HWE reagents (e.g., triethyl phosphonoacetate) under identical solvent-free mechanochemical conditions, which typically require extended grinding times (>30 min) or liquid-assisted grinding with polar aprotic solvents to achieve comparable conversion, and often produce E/Z mixtures requiring separation [1].

Green chemistry Mechanochemistry Horner-Wadsworth-Emmons olefination

Methylene Bridge Reactivity: Selective Mono- and Di-Alkylation via Metalated Intermediate Formation

Tetraethyl methylenediphosphonate undergoes clean metalation with sodium, potassium, sodium hydride, or n-butyllithium to form the corresponding mono-metalated salts, which were characterized by 31P and 1H NMR [1]. These metalated intermediates enable sequential mono-alkylation with alkyl halides to produce C-substituted tetraethyl methylenebisphosphonates, and subsequent di-alkylation or direct di-halogenation (XCH(PO3R2)2 and X2C(PO3R2)2) [1]. By contrast, tetraethyl ethenylidenebisphosphonate reacts with Grignard reagents exclusively via 1,4-Michael addition at the β-carbon of the vinylidene moiety, yielding a different product class (alkyl/aryl C-substituted methylenebisphosphonates) in 64–72% yields, with no capacity for direct α-halogenation [2]. The methylene-bridged compound thus offers orthogonal synthetic utility: it provides access to both mono- and di-substituted gem-bisphosphonates via sequential deprotonation-electrophilic trapping, whereas the vinylidene analog is limited to conjugate addition pathways.

Organometallic chemistry Bisphosphonate synthesis Alkylation

Industrial Production Feasibility: Optimized Synthetic Route Achieving High Yield Under Mild Conditions

A patented industrial-scale preparation method for tetraethyl methylenediphosphonate achieves high yield under mild conditions using sodium ethoxide-mediated reaction of diethyl phosphite with dichloromethane [1]. The process involves: (1) reaction of diethyl phosphite with sodium ethoxide to form solid sodium diethyl phosphite, followed by vacuum distillation; (2) substitution reaction with dichloromethane to yield the target compound [1]. This method is described as having mild and simple reaction conditions, high yield, simple operation, and low energy consumption, making it suitable for industrial production [1]. In comparison, an earlier laboratory procedure reported by Yahyaoui et al. (2018) using sodium metal in dichloromethane required 12 days of stirring at room temperature and achieved only 58% yield, with additional extraction and distillation steps . The improved industrial process represents a substantial advance in scalability and efficiency, directly impacting procurement cost and supply chain reliability.

Process chemistry Industrial synthesis Bisphosphonate manufacturing

Structural Stability: Methylene-Bridged Scaffold Enables Controlled Hydrolysis to gem-Bisphosphonic Acids

Tetraethyl methylenediphosphonate serves as a stable, storable tetraester precursor that undergoes controlled hydrolysis with trimethylsilyl bromide in dichloromethane at 20°C for 15 hours under inert atmosphere to yield methylenediphosphonic acid in 98% yield . This quantitative conversion to the free gem-bisphosphonic acid is essential for generating the pharmacologically active species that targets bone mineral and inhibits osteoclast-mediated bone resorption . In contrast, monophosphonate esters (e.g., diethyl phosphonate) cannot yield bisphosphonic acids, and hydroxy-bisphosphonates (e.g., tetraethyl 1-hydroxyethane-1,1-diyl diphosphonate) produce different acid scaffolds (e.g., etidronic acid) with distinct bone-binding kinetics and enzyme inhibition profiles . The methylene-bridged bisphosphonic acid scaffold (medronic acid skeleton) is the foundation for numerous clinically used bisphosphonates including zoledronic acid, risedronic acid, and pamidronic acid .

Bisphosphonate therapeutics Prodrug design Hydrolysis

Validated Research and Industrial Applications for Tetraethyl Methylenediphosphonate (CAS 1660-94-2)


Synthesis of gem-Bisphosphonic Acid Therapeutics and Bone-Targeting Agents

Tetraethyl methylenediphosphonate is the essential precursor for generating the unsubstituted gem-bisphosphonic acid (medronic acid) scaffold via quantitative hydrolysis (98% yield with TMSBr) [1]. This scaffold is the pharmacophoric core of clinically approved bisphosphonates for osteoporosis, Paget's disease, and metastatic bone disease [1]. Researchers developing novel bisphosphonate-based enzyme inhibitors (e.g., targeting farnesyl diphosphate synthase or geranylgeranyl diphosphate synthase) require TEMDP as the foundational building block for subsequent C-alkylation and functionalization [2].

Green Chemistry HWE Olefination for α,β-Unsaturated Phosphonate Synthesis

TEMDP enables solvent-free, mechanochemical Horner-Wadsworth-Emmons olefination with aldehydes, achieving up to 99% yield and exclusive (E)-selectivity in only 5 minutes of grinding [1]. This protocol eliminates organic solvent consumption and reduces chromatographic purification requirements compared to traditional HWE reactions using monophosphonate reagents. The resulting (E)-phosphonocinnamic esters have demonstrated cytotoxic activity against breast cancer cell lines (MCF-7 IC50 = 64 μg/mL; MDA-MB-453 IC50 = 79 μg/mL), establishing a direct link between TEMDP-derived products and anticancer lead discovery [1].

Synthesis of C-Substituted gem-Bisphosphonates via Sequential Metalation-Alkylation

TEMDP undergoes clean metalation with sodium, potassium, NaH, or n-BuLi to form mono-metalated intermediates that can be sequentially alkylated to produce diverse C-substituted tetraethyl methylenebisphosphonates [1]. This synthetic pathway provides access to a wide range of functionalized gem-bisphosphonate esters that are inaccessible via Michael addition routes with α,β-unsaturated bisphosphonate analogs. Applications include the preparation of alkylaminoethylbisphosphinic acids for farnesyl diphosphate synthase inhibition and biphenyl sulfonylamino bisphosphonic acids as matrix metalloproteinase inhibitors [2].

Industrial-Scale Vitamin A Intermediate Production

A patented preparation method specifically utilizes tetraethyl methylenediphosphonate as a key intermediate in vitamin A synthesis [1]. The industrial process employs sodium ethoxide-mediated reaction of diethyl phosphite with dichloromethane under mild conditions to produce TEMDP at scale with high yield [1]. This established manufacturing route supports reliable bulk procurement for industrial applications, distinguishing TEMDP from less commercially developed bisphosphonate analogs.

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